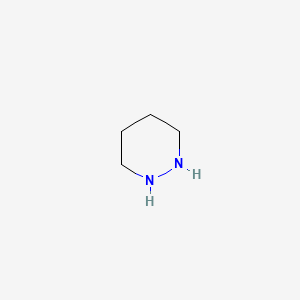

Hexahydropyridazine

Description

Nomenclature and Classification within Nitrogen Heterocycles

Hexahydropyridazine, with the molecular formula C₄H₁₀N₂, is systematically known as 1,2-diazinane according to IUPAC nomenclature. vulcanchem.comnih.govwikipedia.org It belongs to the class of saturated nitrogen-containing heterocycles. wikipedia.org The structure consists of a six-membered ring containing four carbon atoms and two adjacent nitrogen atoms. wikipedia.orgontosight.ai This arrangement distinguishes it from its isomers, 1,3-diazinane (hexahydropyrimidine) and 1,4-diazinane (piperazine), where the nitrogen atoms are in different positions within the ring. wikipedia.org The term "perhydropyridazine" is also used as a synonym for this compound. nih.gov

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1,2-Diazinane |

| Common Name | This compound |

| CAS Number | 505-19-1 |

| Molecular Formula | C₄H₁₀N₂ |

| SMILES | C1CCNNC1 |

Historical Context of Pyridazine (B1198779) and this compound Research

The exploration of pyridazine chemistry dates back to the late 19th century. While the parent aromatic compound, pyridazine, was known, the synthesis of its derivatives was the initial focus. The fully saturated analogue, this compound, gained attention later as synthetic methods for creating saturated heterocycles became more sophisticated. Early research was often intertwined with the development of synthetic routes for substituted pyridazines, with the reduction of the aromatic pyridazine ring being a logical, though not always straightforward, path to its saturated counterpart. googleapis.com

Significance of Saturated Heterocycles in Organic Chemistry

Saturated heterocycles are crucial building blocks in organic and medicinal chemistry. Their three-dimensional structures provide scaffolds for the development of complex molecules with specific biological activities. Unlike their flat, aromatic counterparts, saturated heterocycles offer a greater degree of stereochemical diversity, which is critical for molecular recognition and interaction with biological targets. vulcanchem.comnih.gov The presence of heteroatoms like nitrogen introduces polarity and the potential for hydrogen bonding, influencing properties such as solubility and bioavailability. nih.gov

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on three interconnected areas: developing efficient synthetic methods, understanding its conformational behavior, and exploring its reactivity and the mechanisms of its reactions.

The synthesis of the this compound ring system has been approached through various strategies, each with its own advantages.

Reduction of Pyridazines: A common method involves the hydrogenation of the corresponding pyridazine. This can be achieved using various reducing agents and catalysts. For instance, tetrahydropyridazine can be hydrogenated in the presence of a base to yield this compound. googleapis.com

Cycloaddition Reactions: [4+2] Cycloaddition reactions have emerged as a powerful tool for constructing the this compound skeleton. For example, the GaCl₃-catalyzed reaction between donor-acceptor cyclobutanes and cis-diazenes provides this compound derivatives, often as single diastereomers. acs.orgacs.orguwo.ca Another approach involves a hetero-Diels-Alder reaction followed by Lewis acid-catalyzed phosphonylation to synthesize this compound-3-phosphonic acid. nih.gov

Cyclization of Acyclic Precursors: The formation of the this compound ring can be accomplished by the cyclization of appropriately functionalized linear molecules. One such method involves the reaction of a 2,5-disubstituted carboxylic acid ester with a hydrazine-1,2-dicarboxylate ester in the presence of a strong base. google.com Another route utilizes the reaction of γ-aminobutyric acid derivatives with hydrazine (B178648). vulcanchem.com The reaction of 1,4-diaminobutane (B46682) with sodium carbonate has also been reported as a synthetic pathway. ontosight.ai

From other Heterocycles: A process for producing this compound involves the oxidation of 1-aminopyrrolidine to tetrahydropyridazine, which is then hydrogenated. googleapis.com

Table 2: Selected Synthetic Methods for this compound Derivatives

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Tetrahydropyridazine | H₂, Base | This compound | googleapis.com |

| Donor-Acceptor Cyclobutanes, cis-Diazenes | GaCl₃ | This compound derivatives | acs.orgacs.org |

| 2,5-Dihalogenopentanoate alkyl, Hydrazine dicarboxylate | Base | This compound-3-carboxylic acid derivative | google.com |

| 1-Aminopyrrolidine | Oxidizing agent, then H₂ | This compound | googleapis.com |

| γ-Keto acids, Hydrazines | B(C₆F₅)₃, Hydrosilane | Hexahydropyridazines | researchgate.net |

The six-membered ring of this compound, similar to cyclohexane, adopts non-planar conformations to minimize ring strain. The most stable conformation is generally a chair-like conformation . ontosight.ai The presence of two nitrogen atoms and their lone pairs, as well as substituents on the ring, significantly influences the conformational preferences.

Theoretical studies and experimental data, such as NMR spectroscopy, have been employed to investigate the conformational isomers of this compound derivatives. publish.csiro.auacs.org The orientation of substituents (axial vs. equatorial) can have a profound effect on the molecule's stability and reactivity. For instance, in hydroxylated hexahydropyridazines, a stereoelectronic effect is observed where the acidity of the conjugate acid differs between stereoisomers with axial or equatorial hydroxyl groups. nih.gov This can lead to a change in conformation upon protonation. nih.gov The introduction of a chiral center, as in (S)-1,2-diazinane-3-carboxylic acid, imparts specific stereochemical properties that are crucial for its biological interactions. vulcanchem.com Computational modeling often predicts a chair conformation with bulky substituents occupying equatorial positions to minimize steric hindrance. vulcanchem.com

The reactivity of this compound is largely dictated by the presence of the two nitrogen atoms, which can act as nucleophiles. Common reactions include:

N-Alkylation and N-Acylation: The nitrogen atoms can be readily alkylated or acylated. For example, this compound can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. ontosight.ai Borane-catalyzed N-alkylation using carboxylic acids has also been reported. researchgate.net

Ring-Opening Reactions: Under certain conditions, the this compound ring can undergo opening. For example, hydrazine-catalyzed carbonyl-olefin metathesis can involve the ring-opening of this compound-derived cycloadducts. rsc.org The reaction of donor-acceptor cyclopropanes with phenylhydrazine (B124118) can proceed with the opening of the cyclopropane (B1198618) ring to form hexahydropyridazin-3-ones. researchgate.net

Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions. ontosight.aismolecule.com The presence of electron-withdrawing groups on the ring can enhance the electrophilic character of the carbonyl carbons in substituted hexahydropyridazines, facilitating nucleophilic attack. evitachem.com

Oxidation and Reduction: In substituted derivatives, functional groups can undergo oxidation or reduction. For example, a formyl group on the ring can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

The mechanisms of these reactions often involve the fundamental principles of organic chemistry, such as nucleophilic attack, electrophilic addition, and free-radical pathways, depending on the specific reactants and conditions. msu.educhemistrydocs.com

Derivatization and Functionalization

The chemical reactivity of the this compound ring, particularly the two nitrogen atoms, allows for extensive derivatization and functionalization. vulcanchem.com These modifications are key to creating a diverse library of compounds with a wide range of physicochemical properties and biological activities. rsc.org Common strategies include N-alkylation, N-acylation, and the introduction of various substituents to the carbon framework.

N-Alkylation and N-Acylation: The nitrogen atoms in the this compound ring are nucleophilic and can readily undergo alkylation and acylation reactions. ontosight.aivulcanchem.com For instance, N-alkylation with alkyl halides leads to the formation of N-substituted hexahydropyridazines. ontosight.ai Similarly, N-acylation introduces acyl groups, which can influence the compound's electronic properties and steric hindrance. researchgate.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of one nitrogen atom over the other, enabling the synthesis of asymmetrically substituted derivatives. cymitquimica.com

Cycloaddition Reactions: [4+2] cycloaddition reactions have been employed to synthesize this compound derivatives. For example, the GaCl3-catalyzed reaction between donor-acceptor cyclobutane (B1203170) diesters and cis-diazenes yields this compound derivatives as single diastereomers. acs.orgnih.gov Palladium-catalyzed [3+3] cycloaddition of trimethylenemethane with azomethine imines also produces this compound derivatives under mild conditions. acs.orgrsc.org

Multicomponent Reactions: Multicomponent cascade reactions provide an efficient one-pot approach to synthesize highly functionalized and chiral this compound derivatives. nih.govresearchgate.net These reactions can generate multiple stereogenic centers with high stereoselectivity. nih.gov

Functionalization of the Carbon Skeleton: Beyond modifications at the nitrogen atoms, functionalization of the carbon backbone of the this compound ring is also a key strategy. For example, the presence of a carboxylate group, as seen in (S)-methyl this compound-3-carboxylate, provides a handle for further modifications. vulcanchem.comlookchem.com

The table below summarizes various synthetic methods used for the derivatization and functionalization of this compound.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| N-Alkylation | Alkyl halides | N-substituted hexahydropyridazines | Straightforward substitution at nitrogen atoms. ontosight.ai |

| N-Acylation | Acyl chlorides, Anhydrides | N-acyl hexahydropyridazines | Modifies electronic and steric properties. researchgate.net |

| [4+2] Cycloaddition | Donor-acceptor cyclobutanes, cis-diazenes, GaCl3 | Fused this compound derivatives | Diastereoselective synthesis. acs.orgnih.gov |

| [3+3] Cycloaddition | Trimethylenemethane, azomethine imines, Palladium catalyst | This compound derivatives | Mild reaction conditions. acs.orgrsc.org |

| Multicomponent Cascade | Organocatalysts, various components | Polysubstituted chiral hexahydropyridazines | High stereoselectivity, multiple functional groups. nih.govresearchgate.net |

| Protection/Deprotection | Boc anhydride, acids | Asymmetrically substituted derivatives | Selective functionalization of nitrogen atoms. rsc.orgcymitquimica.com |

Structure-Activity Relationship (SAR) and Biological Applications

The diverse derivatization of the this compound scaffold has led to the discovery of compounds with a wide array of biological activities. ontosight.ai The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their therapeutic potential. nih.govmdpi.com

Antimicrobial and Antiviral Activity: this compound derivatives have demonstrated notable antimicrobial and antiviral properties. ontosight.ainih.gov For example, certain derivatives have shown activity against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. cereus. nih.govuobaghdad.edu.iqorientjchem.org The nature and position of substituents on the this compound ring significantly influence the antimicrobial spectrum and potency. nih.govmdpi.com In the realm of antiviral research, this compound derivatives have been investigated as potential agents against viruses such as HIV. nih.govgoogle.com The SAR studies in this area often focus on how different functional groups interact with viral enzymes or proteins. nih.gov

Anticancer Activity: The this compound framework is present in compounds that exhibit anticancer properties. ontosight.ainih.gov For instance, polysubstituted chiral hexahydropyridazines have been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. nih.gov SAR studies have revealed that the stereochemistry and the nature of the substituents are critical for their cytotoxic effects. nih.gov The introduction of specific moieties, such as fluorophenyl groups, can enhance anticancer activity. ontosight.ai

Enzyme Inhibition: this compound derivatives have been explored as inhibitors of various enzymes. ontosight.ai A notable example is the inhibition of inducible nitric oxide synthase (iNOS), where the variation of substituents on the this compound ring strongly influences the inhibitory activity. nih.gov Specifically, this compound-1-carbothioamides have shown significant inhibitory effects. nih.gov

Other Biological Activities: The versatility of the this compound scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as anxiolytic agents, anti-inflammatory compounds, and modulators of neurotransmitter systems. ontosight.aiacs.org The specific biological activity is intricately linked to the three-dimensional arrangement of functional groups around the central this compound ring. vulcanchem.comrsc.org

The following table presents a summary of the biological applications of this compound derivatives and key SAR findings.

| Biological Activity | Example Derivative Class | Key Structure-Activity Relationship (SAR) Findings |

| Antimicrobial | Carbamate and Thioamide derivatives | The type and position of substituents on the ring are crucial for activity against different bacterial and fungal strains. nih.govjrespharm.com |

| Antiviral | Azaindoleoxoacetic piperazine (B1678402) derivatives | Specific substitutions are necessary for potent activity against viruses like HIV. nih.govgoogle.com |

| Anticancer | Polysubstituted chiral hexahydropyridazines | Stereochemistry and the presence of specific functional groups (e.g., aryl) are critical for inducing apoptosis in cancer cells. nih.govontosight.ai |

| Enzyme Inhibition (iNOS) | This compound-1-carbothioamides | Substitution at the 1-carbothioamide group is important for efficient inhibition. nih.gov |

| Anxiolytic | Pyrazolopyridine esters and amides | The nature of the ester or amide substituent influences the anxioselective properties. acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFABIIOAKIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198515 | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-19-1 | |

| Record name | Pyridazine, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 505-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexahydropyridazine and Its Derivatives

Direct Synthesis Approaches

Direct methods for obtaining the hexahydropyridazine core structure are centered on the hydrogenation of pyridazine (B1198779) rings and the transformation of 1-aminopyrrolidine.

The reduction of the aromatic pyridazine ring to its saturated this compound form is a common synthetic route. This transformation typically requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

The catalytic hydrogenation of pyridazine and its derivatives is frequently accomplished using noble metal catalysts. The choice of catalyst can significantly influence the reaction's efficiency and outcome. Commonly employed catalysts include platinum, palladium, rhodium, and ruthenium, often supported on materials like carbon (C) or alumina (B75360) (Al2O3) to enhance their activity and stability. researchgate.net

For instance, the hydrogenation of substituted pyridines has been successfully carried out using platinum(IV) oxide (PtO2) as a catalyst in glacial acetic acid under hydrogen pressure, leading to the corresponding piperidine (B6355638) derivatives. asianpubs.org While this applies to the analogous pyridine (B92270) system, similar principles are relevant for pyridazines. The aromatic nature of the pyridazine nucleus necessitates catalysts that can facilitate reduction under conditions that may include elevated temperature and pressure. asianpubs.org

Rhodium catalysts, such as rhodium(III) oxide (Rh2O3), have also demonstrated high efficacy for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H2 at 40 °C), suggesting their potential application for pyridazine reduction. liverpool.ac.uk Research on the hydrogenation of pyridine has shown that a 5% Ruthenium on carbon (Ru/C) catalyst can exhibit higher activity compared to Pd/C and Pt/C. researchgate.net Specifically, pyridine can be fully converted to piperidine with 100% selectivity using a 5% Ru/C catalyst at 100 °C and 3.0 MPa of hydrogen pressure. researchgate.net

The following table summarizes the performance of different noble metal catalysts in the hydrogenation of pyridine, providing insights into their potential application for pyridazine hydrogenation.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield/Conversion | Reference |

| PtO2 | Substituted Pyridines | Glacial Acetic Acid | Room Temp | 50 - 70 | Good Yields | asianpubs.org |

| Rh2O3 | Functionalized Pyridines | TFE | 40 | 5 | >99% Yield | liverpool.ac.uk |

| 5% Ru/C | Pyridine | Not Specified | 100 | 30 | >99% Conversion | researchgate.net |

| 10% Pd/C | 4-Pyridinecarbonitrile | Water/DCM | 30 | 6 | 100% Conversion | rsc.org |

TFE: Trifluoroethanol, DCM: Dichloromethane (B109758)

The presence of a base is a critical factor in certain catalytic hydrogenation reactions of pyridazine derivatives, particularly when dealing with halogenated precursors. During the hydrogenation of compounds like dichloropyridazine amines, hydrogen chloride (HCl) is produced as a byproduct. This acid can be absorbed by the catalyst support (e.g., activated carbon) and lead to the poisoning of the noble metal catalyst (e.g., Pd/C), thereby reducing its activity and efficiency. researchgate.net

To counteract this, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is often added to the reaction mixture. The base neutralizes the generated HCl, preventing catalyst deactivation and facilitating catalyst recycling. researchgate.netgoogle.com This strategy is particularly important for industrial-scale processes where catalyst longevity and cost-effectiveness are paramount. The addition of a base has been shown to ensure the high activity of the catalyst in aqueous solutions during hydrodechlorination processes. researchgate.net

For example, the dehalogenation of 3,5-dichloro-4-pyridazineamine and 5,6-dichloro-4-pyridazineamine is effectively carried out using a Pd/C catalyst in the presence of sodium hydroxide. researchgate.net

An alternative pathway to this compound involves a two-step process starting from 1-aminopyrrolidine. This method consists of an initial oxidation followed by a hydrogenation step. google.com

The first step of this transformation is the oxidation of 1-aminopyrrolidine. This reaction proceeds through a diazene-hydrazone rearrangement to form a tetrahydropyridazine intermediate. google.com The oxidation can be carried out using various oxidizing agents. One method involves blowing air or molecular oxygen through a solution of 1-aminopyrrolidine in a polar solvent. This process is typically conducted at temperatures ranging from room temperature to 100 °C, with 40 to 80 °C being preferable. google.com

Following its formation, the tetrahydropyridazine intermediate is hydrogenated to yield this compound. This reduction is a catalytic hydrogenation reaction, preferably utilizing a noble metal catalyst. google.com A crucial aspect of this step is the presence of a base, such as sodium hydroxide or potassium hydroxide. The addition of a base significantly improves the reaction's selectivity towards this compound. google.com

In a specific example where hydrogenation was conducted in the presence of sodium hydroxide, a conversion of 90% was achieved with a selectivity of 87% for this compound. google.com Without the addition of a base, or with an insufficient amount, both the conversion and selectivity decrease, and the formation of by-products like 1-aminopyrrolidine increases. google.com The hydrogenation is typically performed at temperatures from room temperature to 120 °C and pressures from normal pressure up to 100 Kg/cm². google.com

The following table summarizes the reaction conditions for the hydrogenation of the tetrahydropyridazine intermediate.

| Catalyst | Base | Temperature (°C) | Pressure (Kg/cm²) | Conversion | Selectivity (this compound) | Reference |

| Noble Metal | Sodium Hydroxide | RT - 120 | Normal - 100 | 90% | 87% | google.com |

RT: Room Temperature

Oxidation to Tetrahydropyridazine Intermediate

Reactions Involving Hydrazine (B178648) Hydrohalogenic Acid Salts

A notable pathway to this compound involves the initial synthesis of 1-aminopyrrolidine from the reaction of a hydrazine hydrohalogenic acid salt with either a diol or an alicyclic ether. This intermediate subsequently undergoes oxidation and hydrogenation to yield the final this compound product. google.com This multi-step process is recognized for its industrial and economic advantages. google.com

The synthesis can commence with the reaction of a hydrazine hydrohalogenic acid salt, such as hydrazine dihydrochloride (B599025), with 1,4-butanediol (B3395766). google.com This reaction is typically conducted in the presence of an excessive amount of an inorganic acid. google.com For instance, 1-aminopyrrolidine hydrochloric acid salt has been synthesized by reacting hydrazine dihydrochloride with 1,4-butanediol in water at elevated temperatures (e.g., 140°C) within an autoclave. google.com The resulting 1-aminopyrrolidine is then converted to tetrahydropyridazine through an oxidation step, which facilitates a diazene-hydrazone rearrangement. google.com The final step involves the hydrogenation of tetrahydropyridazine in the presence of a base and a noble metal catalyst to produce this compound. google.com

Similarly, tetrahydrofuran (B95107) (THF) can be used as a starting material in place of 1,4-butanediol. google.com The process involves reacting a hydrazine hydrohalogenic acid salt with tetrahydrofuran to synthesize 1-aminopyrrolidine. google.com This initial step is followed by the same subsequent oxidation and hydrogenation sequence described above to ultimately yield this compound. google.com The reaction of the hydrazine salt with either the diol or the ether in the presence of excess inorganic acid to directly form the alicyclic hydrazine derivative is a key aspect of this synthetic approach. google.com

Reaction with Diol Compounds (e.g., 1,4-Butanediol)

Borane-Catalyzed Transformations

Recent advancements have established borane-catalyzed reactions as an efficient method for synthesizing this compound derivatives through a one-pot tandem cyclization/hydrosilylation process. researchgate.netresearcher.liferesearchgate.net This methodology demonstrates high yields and broad functional group tolerance. researchgate.netresearchgate.net

A one-pot synthesis has been developed involving the reaction of levulinic acid or other γ-keto acids with hydrazines, catalyzed by a borane (B79455) catalyst. researchgate.netresearchgate.net The combination of tris(pentafluorophenyl)borane, B(C6F5)3, as the catalyst and triethylsilane (Et3SiH) as the hydrosilane reductant enables the selective transformation into various hexahydropyridazines. researchgate.netresearcher.life This metal-free protocol is noted for its operational simplicity and can be readily scaled up. researchgate.net The reaction proceeds through a tandem cyclization/hydrosilylation sequence, providing access to the target compounds in good to excellent yields. researchgate.netresearchgate.net

Table 1: Borane-Catalyzed Synthesis of Hexahydropyridazines

| Reactants | Catalyst System | Product | Yield Range | Reference |

|---|

The borane-catalyzed methodology can be adapted to produce chiral hexahydropyridazines with high enantioselectivity. researchgate.netresearchgate.net This is achieved by employing a chiral borane catalyst generated in situ. researchgate.netresearcher.life The catalyst is typically formed from bis(pentafluorophenyl)borane (B69467) (HB(C6F5)2) and a binaphthyl-based chiral diene. researchgate.netresearchgate.net In conjunction with a suitable hydrosilane such as phenyl-dimethylsilane (PhMe2SiH), this asymmetric catalysis affords enantioenriched hexahydropyridazines. researchgate.net The judicious selection of the specific borane catalyst and hydrosilane is critical for achieving high diastereo- and enantiocontrol. researchgate.netresearcher.life This enantioselective variant has been shown to produce the desired products in high yields and with excellent enantiomeric excess (ee). researchgate.netresearchgate.netresearchgate.net

Table 2: Enantioselective Borane-Catalyzed Synthesis

| Catalyst System | Hydrosilane | Yield Range | Enantiomeric Excess (ee) | Reference |

|---|

From Levulinic Acid and Hydrazines via Hydrosilylation

Synthesis of Substituted this compound Systems

The borane-catalyzed transformation of levulinic acid and hydrazines is particularly valuable for its ability to generate a variety of substituted this compound systems. researchgate.netresearchgate.net The methodology exhibits a broad substrate scope and a good tolerance for diverse functional groups on the hydrazine starting material. researchgate.netresearchgate.net This allows for the synthesis of a range of structurally varied this compound products, making it a versatile tool for creating libraries of these heterocyclic compounds for further applications. researchgate.netresearchgate.net

This compound-3-carboxylic Acid Derivatives

Formation of Titanium Enolates in Synthesis

The synthesis of this compound derivatives, such as (3S)-piperazic acid, can be achieved through methods involving the formation of titanium enolates. ucl.ac.uk An alternative to traditional enolate formation procedures that use strong bases at very low temperatures, this approach offers different reaction conditions. google.com One such procedure involves the use of titanium tetrachloride (TiCl₄) in conjunction with a tertiary amine like diisopropylethyl amine at temperatures ranging from 0°C to -10°C to generate the titanium enolate. google.com

In a typical sequence for preparing (3S)-piperazic acid derivatives, a chiral bromovaleryl carboximide is used as the starting material. ucl.ac.uk The process begins with the reaction of the corresponding ester with TiCl₄ in dichloromethane (CH₂Cl₂) at 0°C. google.comnih.gov Following this, an amine such as N-ethyldiisopropylamine or N,N-diisopropylethylamine is added. google.comnih.gov The resulting titanium enolate is then reacted with an electrophilic nitrogen source, such as di-tert-butylazodicarboxylate (DBAD), to form a hydrazine intermediate. ucl.ac.ukgoogle.com This intermediate is subsequently isolated and cyclized using a base like sodium hydride in an anhydrous solvent to yield the this compound ring system. ucl.ac.ukgoogle.com This titanium-based method was explored for the synthesis of (3S)-piperazic acid, yielding the product with an enantiomeric excess of 78%. ucl.ac.uk The enolization is thought to proceed via the formation of a nitrogen-titanium bond, followed by intramolecular Lewis acid activation of the ester carbonyl, resulting in a seven-membered metallocycle. nih.gov

Novel Bicyclic and Spiro this compound Derivatives

Research into this compound chemistry extends to the creation of more complex molecular architectures, including novel bicyclic and spirocyclic derivatives. researchgate.net These structures are of interest as they introduce conformational rigidity and novel three-dimensional shapes, which can be valuable in medicinal chemistry. An example includes the synthesis of a 6,5-bicyclic this compound derivative. researchgate.net The development of spirocyclic analogues, in particular, aims to create rigidified bioisosteres of the more flexible this compound ring. rsc.orgresearchgate.net

Spiroheterocycles serve as rigid analogues of medicinally important scaffolds like this compound. researchgate.net The this compound motif is considered a privileged structure in medicinal chemistry, and developing its spirocyclic counterparts is a strategy to access new chemical space. rsc.orgresearchgate.net

One approach focuses on synthesizing 1,2-diazaspiro[3.3]heptanes as rigidified this compound analogues. rsc.orgresearchgate.net The synthesis starts from 3-alkylidene-1,2-diazetidines, which undergo a [2+2] cycloaddition with tetracyanoethylene (B109619) (TCNE) to produce the desired 1,2-diazaspiro[3.3]heptanes in yields up to 99%. rsc.org Another class of analogues, 4,5-diazaspiro[2.3]hexanes, are synthesized by the addition of dihalocarbene across the exocyclic double bond of 3-alkylidene-1,2-diazetidines. researchgate.net When using difluorocarbene, these spirocycles were formed with yields reaching 97%. researchgate.net These methods provide a practical route to conformationally restricted analogues of the this compound core. rsc.orgresearchgate.net

Table 1: Synthesis of Spirocyclic this compound Analogues

| Spirocycle Class | Synthetic Method | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1,2-Diazaspiro[3.3]heptanes | [2+2] Cycloaddition | 3-Alkylidene-1,2-diazetidines, Tetracyanoethylene (TCNE) | Up to 99% | rsc.org |

| 4,5-Diazaspiro[2.3]hexanes | Dihalocarbene Addition | 3-Alkylidene-1,2-diazetidines, Difluorocarbene (from TMSCF₃/NaI) | Up to 97% | researchgate.net |

There is significant interest in creating sp³-rich, non-planar heterocyclic scaffolds for drug discovery, as increased molecular complexity often correlates with higher success rates in drug development. nih.govrsc.org A strategy has been developed to generate such frameworks from cyclic hydrazines, including hexahydropyridazines, without needing to control multiple stereogenic centers independently. nih.govresearchgate.net This approach leverages the dynamic nature of the nitrogen atoms within the ring to create diverse three-dimensional shapes controlled by a single stereocenter. nih.gov

The core of this strategy is the efficient, enantioselective synthesis of cyclic hydrazine building blocks via asymmetric transfer hydrogenation using a tethered Ruthenium (Ru) catalyst. nih.govrsc.org This method can produce a variety of enantiopure cyclic hydrazines, with ring sizes from four to seven members, in high yields and with excellent enantiomeric excess (up to >99% ee). nih.govresearchgate.net These building blocks can then be used to construct chemical libraries through iterative functionalization at the two nitrogen atoms, leading to wide chemical diversification and excellent shape diversity. nih.gov

Table 2: Asymmetric Synthesis of Cyclic Hydrazine Frameworks

| Method | Catalyst | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Tethered Ru-catalyst | Creates sp³-rich, non-planar scaffolds; exploits nitrogen fluxionality. | Up to >99% | nih.govrsc.org |

Synthesis of Spiroheterocycles as this compound Analogues

Multicomponent Cascade Reactions for Chiral Hexahydropyridazines

A highly efficient method for the enantioselective preparation of pharmacologically relevant, polysubstituted chiral hexahydropyridazines involves a one-pot multicomponent cascade reaction. nih.govresearchgate.net This approach allows for the construction of the chiral pyridazine backbone with several contiguous stereogenic centers and multiple functional groups in good yields and with high stereoselectivity. nih.govresearchgate.net The cascade strategy is valued for its efficiency, as it combines several transformations into a single operation, avoiding the isolation of intermediates. researchgate.net

The cascade sequence is initiated by an organocatalytic Michael reaction. nih.govresearchgate.net This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a fundamental carbon-carbon bond-forming reaction. In this context, a chiral amine organocatalyst is employed to ensure the reaction proceeds with high enantioselectivity. beilstein-journals.org The use of diarylprolinol derivatives as catalysts is common in such asymmetric cascade reactions involving nitroolefins, which are often used as the Michael acceptors. sioc-journal.cn

Following the initial Michael addition, the resulting intermediate undergoes an intermolecular α-amination. nih.govresearchgate.net This step introduces the second nitrogen atom required for the this compound core. The α-amination of carbonyl compounds is a powerful tool for generating chiral building blocks. researchgate.net In this cascade, the enamine intermediate formed from the initial aldehyde and the organocatalyst reacts with an electrophilic nitrogen source, such as an azodicarboxylate. This intermolecular step is crucial for building the hydrazine moiety within the molecule before the final cyclization. nih.govresearchgate.net The sequence concludes with an intramolecular hemiaminalization, which cyclizes the intermediate to furnish the final polysubstituted chiral this compound product. nih.govresearchgate.netscispace.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| (3S)-piperazic acid |

| 1,2-diazaspiro[3.3]heptane |

| 4,5-Diazaspiro[2.3]hexane |

| Di-tert-butylazodicarboxylate (DBAD) |

| Dichloromethane |

| Diisopropylethyl amine |

| N-ethyldiisopropylamine |

| Sodium hydride |

| Tetracyanoethylene (TCNE) |

Intramolecular Hemiaminalization

The formation of the this compound ring system can be effectively achieved through an intramolecular hemiaminalization reaction. This synthetic strategy is often a key step in a multicomponent cascade reaction, providing a rapid and efficient entry to structurally complex and stereochemically rich this compound derivatives.

A notable example of this methodology is a one-pot, three-component cascade reaction that yields highly functionalized chiral hexahydropyridazines. researchgate.netnih.gov This sequence commences with an organocatalytic Michael addition, which is followed by an intermolecular α-amination. The final and crucial step is an intramolecular hemiaminalization, which closes the ring to form the stable this compound core. researchgate.netnih.gov This approach is distinguished by its ability to generate multiple contiguous stereogenic centers with a high degree of stereoselectivity in good yields. researchgate.net

The research findings for the synthesis of various polysubstituted chiral this compound derivatives via this method are summarized in the table below. The reaction involves the combination of various aldehydes, dialkyl azodicarboxylates, and propanal under organocatalysis, leading to the corresponding this compound products.

Table 1: Synthesis of this compound Derivatives via Intramolecular Hemiaminalization

| Entry | Aldehyde (R¹) | Dialkyl Azodicarboxylate (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 4-NO₂C₆H₄ | Diethyl | 78 | >20:1 | 99 | |

| 2 | 4-BrC₆H₄ | Diethyl | 75 | >20:1 | 99 | |

| 3 | 4-ClC₆H₄ | Diethyl | 72 | >20:1 | 99 | |

| 4 | 2-NO₂C₆H₄ | Diethyl | 70 | >20:1 | 98 | |

| 5 | C₆H₅ | Diethyl | 65 | 15:1 | 97 | |

| 6 | 4-MeOC₆H₄ | Diethyl | 68 | 18:1 | 98 | |

| 7 | 4-NO₂C₆H₄ | Di-tert-butyl | 82 | >20:1 | 99 | |

| 8 | 4-BrC₆H₄ | Di-tert-butyl | 80 | >20:1 | 99 | |

| 9 | 4-ClC₆H₄ | Di-tert-butyl | 76 | >20:1 | 99 | |

| 10 | C₆H₅ | Di-tert-butyl | 70 | 16:1 | 97 |

This table presents data synthesized from research on the asymmetric synthesis of polysubstituted chiral hexahydropyridazines. The reaction is a one-pot cascade involving a Michael reaction, intermolecular α-amination, and intramolecular hemiaminalization. researchgate.netnih.gov

The high yields and excellent stereoselectivities observed underscore the efficacy of employing an intramolecular hemiaminalization strategy in the synthesis of complex hexahydropyridazines. researchgate.net The robustness of this method is demonstrated by the tolerance of various functional groups on the aromatic aldehyde, including both electron-withdrawing and electron-donating substituents. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of hexahydropyridazine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can deduce connectivity, stereochemistry, and conformational dynamics.

¹H NMR Spectroscopy for Proton Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their immediate electronic environment. mnstate.edu In this compound, the protons on the carbon atoms adjacent to the nitrogen atoms (α-protons) and those on the other carbon atoms (β-protons) will have distinct chemical shifts. The electronegative nitrogen atoms deshield the adjacent α-protons, causing them to resonate at a lower field (higher ppm value) compared to the β-protons. The specific chemical shift values are influenced by the solvent and any substituents on the ring. ucl.ac.uk

The integration of the signals in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to that signal. mnstate.edu For an unsubstituted this compound molecule, one would expect a specific ratio of α-protons to β-protons.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atoms directly bonded to the electronegative nitrogen atoms (Cα) are deshielded and appear at a lower field compared to the other carbon atoms (Cβ) in the ring. libretexts.org

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further aiding in the structural assignment. libretexts.org

Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Typical Chemical Shift (ppm) | Influencing Factors |

| α-protons (C-H adjacent to N) | Higher ppm value | Electronegativity of Nitrogen, Solvent |

| β-protons (C-H) | Lower ppm value | Shielding effects |

| α-carbons (C adjacent to N) | Lower field | Electronegativity of Nitrogen |

| β-carbons (C) | Higher field |

Detailed Analysis of Chemical Shifts and Coupling Constants

The precise chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the molecular geometry and the presence of substituents. ucl.ac.uk Spin-spin coupling between adjacent non-equivalent protons in the ¹H NMR spectrum provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J-value), expressed in Hertz (Hz), is related to the dihedral angle between the coupled protons, which is crucial for conformational analysis. libretexts.org For instance, the coupling constants between vicinal protons (protons on adjacent carbons) can help determine their relative orientation (axial or equatorial) in a chair-like conformation. libretexts.org

Conformational Studies via NMR

This compound and its derivatives can exist in various conformations, with the chair form being the most common. NMR spectroscopy, particularly through the analysis of coupling constants and the use of Nuclear Overhauser Effect (NOE) experiments, is a powerful method for studying these conformations in solution. researchgate.netnih.gov Low-temperature NMR studies can "freeze out" different conformations, allowing for the observation of distinct signals for each conformer and the determination of the energy barriers between them. researchgate.net For N-substituted hexahydropyridazines, both ring inversion and nitrogen inversion processes can be studied, providing insights into the preferred positions (axial or equatorial) of the substituents. researchgate.net Quantum mechanical calculations are often used in conjunction with experimental NMR data to refine conformational models. nih.govcsic.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the key characteristic absorption bands include:

N-H Stretch: In unsubstituted or mono-substituted this compound, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) show two bands in this region, while secondary amines (R₂N-H) show a single, sharp band. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups of the ring are observed in the 2850-2960 cm⁻¹ region. libretexts.org

N-H Bend: The N-H bending vibration can be observed in the region of 1590-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.

The following table presents a summary of the main IR absorption bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Sharp |

| C-H Stretch | 2850-2960 | Strong |

| N-H Bend | 1590-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. numberanalytics.com It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. numberanalytics.com

For this compound (C₄H₁₀N₂), the molecular weight is approximately 86.14 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecular ion (M⁺) would be observed at an m/z value of 86. The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. weebly.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. thermofisher.comnist.gov This combination allows for the effective separation of complex mixtures and the confident identification and quantification of the individual components. medistri.swiss

In the context of this compound synthesis, GC-MS plays a pivotal role in assessing the purity of the final product and identifying any reaction by-products or residual starting materials. nist.gov The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. thermofisher.cominnovatechlabs.com An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. thermofisher.com The separation of components is achieved based on their differential interactions with the stationary phase coating the column and their respective boiling points. medistri.swissinnovatechlabs.com Each separated component elutes from the column at a specific retention time, which serves as a primary identifier. innovatechlabs.com

Following separation, the eluted components enter the mass spectrometer, where they are ionized, typically by an electron beam. medistri.swiss This ionization process causes the molecules to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. medistri.swiss This mass spectrum acts as a molecular "fingerprint." By comparing the obtained mass spectrum to spectral libraries of known compounds, the identity of the main this compound product and any impurities can be unequivocally confirmed. medistri.swiss

For instance, in the analysis of a synthesized this compound derivative, GC-MS can distinguish between the desired product, unreacted precursors, and side-products formed through competing reaction pathways, such as the insertion of a carbene into the N-N bond. researchgate.net The quantification of these species provides a precise measure of the product's purity.

Table 1: Illustrative GC-MS Data for a Hypothetical this compound Sample Analysis

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Purity (%) |

| 5.8 | This compound | 86 (M+), 57, 43, 29 | 98.5 |

| 4.2 | Unreacted Aldehyde | 100 (M+), 71, 43, 29 | 0.8 |

| 7.1 | Dimer By-product | 172 (M+), 86, 57 | 0.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. sevenstarpharm.comnih.gov For chiral molecules like many this compound derivatives, XRD is indispensable for the unambiguous determination of absolute stereochemistry and the detailed analysis of molecular conformation. sevenstarpharm.comsoton.ac.uk While other techniques like NMR spectroscopy provide valuable structural information, XRD offers a complete and precise picture of the molecule's spatial architecture. sevenstarpharm.comsemanticscholar.org

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the precise coordinates of each atom can be determined.

This detailed structural information allows for the confirmation of:

Atomic Connectivity: Unambiguously establishes the bonding framework of the molecule. sevenstarpharm.com

Absolute Stereochemistry: For chiral centers, XRD can determine the absolute configuration (R or S), which is often crucial for understanding a molecule's biological activity. sevenstarpharm.comsoton.ac.uk The ability to define the specific three-dimensional arrangement is vital for compounds intended for pharmaceutical applications. vulcanchem.com

Molecular Conformation: It reveals the preferred spatial orientation of the this compound ring (e.g., chair, boat, or twist-boat conformations) and the orientation of its substituents. semanticscholar.org

Intermolecular Interactions: Provides insights into how molecules are packed in the crystal lattice, including details on hydrogen bonding networks. sevenstarpharm.com

Recent advancements have enabled the growth of high-quality single crystals of complex organic molecules, facilitating their structural determination by laboratory-based XRD. researchgate.net For this compound derivatives, XRD studies have been instrumental in confirming their spirocyclic structures and understanding the stereospecificity of their synthesis reactions. researchgate.net

Table 2: Crystallographic Data Example for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 12.456 |

| c (Å) | 9.789 |

| β (°) | 105.2 |

| Volume (ų) | 955.4 |

| Z | 4 |

| Final R index | 0.045 |

This table presents example crystallographic data and does not correspond to a specific published structure.

Elemental Analysis for Compositional Verification

The most common method for elemental analysis is combustion analysis. In this process, a small, precisely weighed amount of the substance is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. For a new compound to be considered pure and its structure validated, the experimental values must fall within a narrow margin of error of the calculated values, typically ±0.4%. nih.gov This level of accuracy provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

While techniques like high-resolution mass spectrometry can provide a highly accurate molecular mass, elemental analysis offers complementary and essential information about the elemental ratios within the molecule, confirming the compound's bulk composition. nih.gov

**Table 3: Elemental Analysis Data for this compound (C₄H₁₀N₂) **

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 55.78 | 55.65 | -0.13 |

| Hydrogen (H) | 11.70 | 11.78 | +0.08 |

| Nitrogen (N) | 32.52 | 32.45 | -0.07 |

This table is based on the theoretical composition of the parent this compound.

Conformational Analysis and Stereochemical Investigations

Ring Conformations of the Saturated Six-Membered Ring

The hexahydropyridazine ring, analogous to cyclohexane, is not planar and primarily adopts non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair-like form. ontosight.ai X-ray crystallography and NMR spectroscopy studies have confirmed that fused this compound rings typically exhibit chair conformations. tandfonline.comiucr.org In more complex tricyclic systems, while the anellated this compound rings maintain a 'normal' chair conformation, the central ring may adopt a twist conformation to accommodate the fused structure. iucr.org

For substituted hexahydropyridazines, such as 1,2-dimethylthis compound, the chair conformation is the most stable, limiting the available forms to those with equatorial and/or axial placement of the substituents. acs.org These chair forms are designated based on the orientation of the nitrogen lone pairs or substituents, such as diequatorial (ee), axial-equatorial (ae), and diaxial (aa), which exist in equilibrium. acs.org The stability of these conformers is a balance between steric hindrance from axial substituents and electronic repulsion between nitrogen lone pairs. acs.org

Nitrogen Inversion (Pyramidal Inversion) in this compound

The nitrogen atoms in this compound are typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.orgle.ac.uk This configuration allows for a process known as nitrogen inversion or pyramidal inversion, where the nitrogen atom and its substituents rapidly pass through a planar, sp² hybridized transition state to invert their configuration. libretexts.org This process is a key aspect of the conformational dynamics of this compound derivatives. acs.orgacs.org

Nitrogen inversion is not a barrier-free process; it requires surmounting a specific energy barrier. For a this compound derivative, an inversion barrier of 43.1 kJ mol⁻¹ has been observed. This barrier is significant enough to allow for the study of distinct conformers at low temperatures using techniques like NMR spectroscopy. le.ac.uk The magnitude of this barrier is influenced by interactions within the transition state. rsc.org In general, the energy barrier for pyramidal inversion in amines is around 25 kJ/mol, but this can be significantly affected by the ring strain in cyclic systems. libretexts.org For instance, the barrier is higher in strained three-membered rings like aziridines. asianpubs.org

| Compound Type | Reported Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| This compound derivative | 43.1 | |

| General Acyclic Amines | ~25 | libretexts.org |

| Aziridines (N-Chloro derivatives) | >96.2 (23 kcal/mol) | asianpubs.org |

The rate of nitrogen inversion is highly sensitive to the nature of the substituents on both the nitrogen atoms and the carbon atoms of the ring. acs.org

Electronic Effects : Electronegative substituents attached to the nitrogen atom tend to increase the energy barrier to inversion. asianpubs.org This is because they withdraw electron density, making the sp² hybridized transition state less stable.

Steric Effects : Bulky substituents, whether on the ring or on the nitrogen, can influence inversion rates. In some cyclic imines, bulky groups have been found to increase the rate of inversion by destabilizing the nonplanar ground state relative to the planar transition state. libretexts.org However, in N-substituted 1,3-oxazines, the inversion barrier decreases as the size of the substituent increases, because larger substituents stabilize the planar transition state where unfavorable interactions are minimized. researchgate.net In substituted hexahydropyridazines, a single stereogenic center can control the orientation of multiple substituents by influencing the fluxional behavior of the two nitrogen atoms. rsc.org

Energy Barrier to Nitrogen Inversion

Conformational Preferences of Substituents (Axial vs. Equatorial)

Similar to substituted cyclohexanes, substituents on the this compound ring can occupy either axial or equatorial positions. libretexts.org Generally, chair conformations are more stable, and substituents prefer to be in the equatorial position to minimize steric hindrance. libretexts.org The steric crowding experienced by an axial substituent from other axial atoms on the same side of the ring (1,3-diaxial interactions) makes the axial conformation less stable. libretexts.orgmasterorganicchemistry.com

In 1,2-dimethylthis compound, a conformational equilibrium exists between diequatorial (ee), axial-equatorial (ae), and diaxial (aa) forms. acs.org The relative stability is a trade-off between steric effects, which destabilize the ae and aa conformers due to axial substituents, and electronic effects. The ee conformer is electronically destabilized by the strong repulsion between the two anti-periplanar nitrogen lone pairs. acs.org The ae and aa conformers have a more favorable gauche orientation of the lone pairs but suffer from steric strain. acs.org For many substituted hexahydropyridazines, the final structure displays substituents in a predictable arrangement on opposite faces of the ring to minimize non-bonded interactions. rsc.org

| Substituent Position | Relative Stability | Key Destabilizing Interaction | Reference |

|---|---|---|---|

| Equatorial | Generally more stable | Fewer gauche interactions | masterorganicchemistry.com |

| Axial | Generally less stable | 1,3-diaxial steric strain | libretexts.org |

| N-Substituents in 1,2-Dimethylthis compound (ee vs. ae/aa) | Complex equilibrium | ee: lone pair-lone pair repulsion; ae/aa: steric strain | acs.org |

Computational Studies on Conformational Flexibility

Computational chemistry provides powerful tools for investigating the complex conformational landscape of this compound and its derivatives. Molecular mechanics and quantum computing methods are employed to simulate and predict molecular structures and energies. chemrxiv.org

Techniques such as Density Functional Theory (DFT) are used for geometry optimization to determine the most stable conformations. For more dynamic systems, computational workflows involving molecular docking and molecular dynamics (MD) simulations can elucidate the binding modes and conformational changes of these molecules in biological systems. nih.gov Conformational search techniques, such as the mixed Low Mode Monte Carlo method, can exhaustively sample the potential energy surface to identify low-energy structures and analyze their geometric properties. researchgate.net These computational approaches have been successfully used to rationalize experimental data and predict the conformational preferences and flexibility of related heterocyclic systems. nih.gov

Stereoselective Synthesis and Enantiomeric Excess Determination

The synthesis of specific stereoisomers of substituted hexahydropyridazines is a significant area of research, particularly for applications in medicinal chemistry. nih.gov Several stereoselective synthetic routes have been developed. One approach involves an organocatalytic multicomponent cascade reaction to produce highly functionalized chiral this compound backbones with excellent yield and high stereoselectivity. nih.gov Another documented method uses a Wittig condensation followed by a thermal hetero-Diels-Alder reaction and subsequent hydrogenation, achieving an enantiomeric excess (ee) of 98%. vulcanchem.com The stereoselective synthesis of (3,4-trans-4,5-trans)-4,5-dihydroxy-3-hydroxymethylthis compound has also been achieved in a four-step process starting with a Diels-Alder reaction. researchgate.net

The success of a stereoselective synthesis is quantified by the enantiomeric excess, which measures the purity of one enantiomer in a mixture. libretexts.org The determination of ee is commonly performed using chiral High-Performance Liquid Chromatography (HPLC). uma.es Other spectroscopic methods, including those based on fluorescence and Nuclear Magnetic Resonance (NMR), are also employed for ee analysis. nih.gov

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways in Synthesis

The formation of the saturated hexahydropyridazine ring system and its partially unsaturated precursors involves a variety of sophisticated reaction mechanisms. These pathways are crucial for understanding how to control the synthesis and achieve desired stereochemical outcomes.

The formation of tetrahydropyridazines can be achieved through a diazene-hydrazone rearrangement. This process is initiated by the oxidation of a suitable precursor, such as 1-aminopyrrolidine, which leads to the formation of a diazene (B1210634) intermediate. google.com This diazene can then undergo a rearrangement to form the more stable cyclic hydrazone, 1,4,5,6-tetrahydropyridazine. researchgate.net This rearrangement can also be induced by treating tosyl-N-aminopyrrolidine with sodium methoxide (B1231860) in methanol (B129727) or by silica (B1680970) gel oxidation of the corresponding hydrazine (B178648). researchgate.net While the exact mechanism is not fully understood, it has been shown that it does not involve a 1,2-diazene or a diaziridine intermediate. researchgate.net

In a related domino sequence, a Pd(0)-catalyzed asymmetric intramolecular hydrazone-type Heck reaction of N-[(Z)-3-iodoallyl]-aminoacetaldehyde with hydrazine hydrate (B1144303) generates a hydrazone in situ. researchgate.netacs.org The subsequent Heck reaction product, an allylic diazene, rapidly undergoes a stereospecific denitrogenative organic-chemistry.orgijarst.in-sigmatropic rearrangement to yield a 3-substituted tetrahydropyridine. researchgate.netacs.org

Catalytic hydrogenation is a fundamental method for the reduction of pyridazines and their derivatives to form hexahydropyridazines. The mechanism of heterogeneous catalytic hydrogenation typically involves the following steps:

Adsorption: Both the unsaturated substrate (e.g., tetrahydropyridazine) and molecular hydrogen are adsorbed onto the surface of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen molecule is cleaved, forming metal-hydride bonds on the catalyst surface. libretexts.org

Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that is still bound to the catalyst. youtube.com

Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, resulting in the formation of the saturated C-C bond. libretexts.orgyoutube.com

Desorption: The final saturated product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle. youtube.com

This process generally results in syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, catalytic hydrogenation of a tetramethyldihydropyridine over Raney nickel leads to the corresponding tetramethylpiperidine, whereas using a palladium catalyst results in a partial reduction to a tetramethyl-2,3,4,5-tetrahydropyridine. publish.csiro.au

Homogeneous catalytic hydrogenation, using soluble metal complexes, operates through a similar, albeit more intricate, cycle involving ligand dissociation, substrate coordination, migratory insertion, and reductive elimination. youtube.com

The hetero-Diels-Alder reaction provides a powerful pathway for the synthesis of pyridazine (B1198779) derivatives, which can then be hydrogenated to hexahydropyridazines. In this [4+2] cycloaddition, a diene reacts with a heterodienophile containing a nitrogen-nitrogen double bond (an azo compound). quora.com

An important variant is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org In this case, an electron-deficient diene, such as a 1,2,3-triazine (B1214393) or a tetrazine, reacts with an electron-rich dienophile, like an enamine or an ynamine. organic-chemistry.orgrsc.org The reaction of 1,2,3-triazines with 1-propynylamines, for example, proceeds with high regioselectivity to form pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.org Similarly, tetrazines react with alkynyl sulfides in an inverse-electron-demand Diels-Alder reaction followed by denitrogenation to yield trisubstituted pyridazines. rsc.org

The regioselectivity of these reactions is governed by the electronic properties of the reactants, specifically the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.org

Lewis acids play a significant role in catalyzing various reactions for the synthesis of pyridazine precursors. They can activate substrates and control the stereochemical outcome of reactions.

In the context of hetero-Diels-Alder reactions, Lewis acids can enhance the reactivity and selectivity. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether furnishes functionalized pyridazines with high regiocontrol. organic-chemistry.org Silver(I)-BINAP has been used as a catalyst in enantioselective azo hetero-Diels-Alder reactions. nih.gov

Lewis acids like In(III) and Al(III) have been employed to catalyze the annulation of nitrones with three-membered rings such as oxiranes and aziridines, proceeding through an SN2 mechanism to form various saturated heterocycles. diva-portal.org In another example, ZnCl2 catalyzes the radical-radical coupling of N-hydroxyphthalimide esters and 4-cyanopyridines. Theoretical calculations suggest that the Lewis acid coordinates with the cyano group, lowering the activation barrier for C-C bond formation. acs.org

Nucleophilic substitution reactions, particularly those following a bimolecular (SN2) pathway, are fundamental in organic synthesis and can be applied to the chemistry of pyridazine-related compounds. The SN2 mechanism is a single-step process where a nucleophile attacks an electrophilic center, and a leaving group departs simultaneously. prutor.ai This concerted mechanism results in an inversion of stereochemistry at the reaction center. ulethbridge.ca

While a classic SN2 reaction at an sp2-hybridized carbon of an aromatic ring like pyridine (B92270) is generally disfavored due to steric hindrance, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by electron-withdrawing groups. wikipedia.orgrsc.org In the synthesis of precursors to this compound, SN2 reactions can be involved in the introduction of functional groups. For example, the reaction of an alcohol with thionyl chloride in the presence of pyridine proceeds via a pyridinium (B92312) alkyl sulfite (B76179) intermediate, which is then attacked by a chloride anion in an SN2 fashion. aakash.ac.in

The reactivity in SN2 reactions is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and steric hindrance at the electrophilic carbon. aakash.ac.in

Radical reactions offer unique pathways for the synthesis and functionalization of nitrogen-containing heterocycles. ijarst.inrsc.org These reactions typically involve the generation of highly reactive radical intermediates that can participate in cyclization or addition reactions.

Nitrogen-centered radicals can be generated through methods like the homolytic cleavage of an N-X bond or single-electron transfer (SET) reduction. acs.org These radicals are valuable for constructing N-heterocycles such as pyrrolidines and quinoxalines. acs.org For instance, the reaction of nitrogen-containing heterocyclic compounds like pyrrole (B145914) and pyridine with O2 can lead to the formation of radicals by abstracting a hydrogen atom. researchgate.netacs.org

In a specific example, a radical-mediated reaction mechanism has been proposed for the self-coupling and cyclization of 5-aminopyrazoles to form pyridazine cores. researchgate.net Another instance involves the generation of an imidoyl radical from an isonitrile, which can then undergo cyclization to form various nitrogen heterocycles. rsc.org Nickel catalysis has been used to generate iminyl radicals from γ,δ-unsaturated oxime esters, which then cyclize to form pyrroline (B1223166) derivatives. diva-portal.org These radical-based strategies expand the toolkit for synthesizing complex heterocyclic structures that can be precursors to saturated systems like this compound.

Data Tables

Table 1: Mechanistic Overview of Pyridazine Synthesis Pathways

| Reaction Type | Key Intermediates | Driving Force/Catalyst | Typical Product |

|---|---|---|---|

| Diazene-Hydrazone Rearrangement | Diazene, Cyclic Hydrazone | Oxidation, Base | Tetrahydropyridazine |

| Catalytic Hydrogenation | Metal-Hydride Species | Metal Catalyst (Pd, Pt, Ni) | Saturated Heterocycle |

| Hetero-Diels-Alder | Diene, Azo-Dienophile | Thermal, Lewis Acid | Dihydropyridazine |

| Lewis Acid-Catalyzed Annulation | Activated Electrophile | Lewis Acid (In(III), Al(III), ZnCl2) | Functionalized Heterocycle |

| Nucleophilic Substitution (SN2) | Pentacoordinate Transition State | Strong Nucleophile | Functionalized Precursor |

Radical-Based Mechanisms in Related Heterocyclic Chemistry

Reactivity Profiles of this compound

The chemical reactivity of this compound is dominated by the presence of the two nucleophilic nitrogen atoms within its saturated six-membered ring. ontosight.aivulcanchem.com This core structure allows for a range of chemical transformations, making it a valuable scaffold in synthetic chemistry. vulcanchem.comrsc.org

The two nitrogen atoms in the this compound ring are nucleophilic and can readily participate in various functionalization reactions. ontosight.aivulcanchem.com This allows for the iterative introduction of substituents to build molecular complexity. rsc.orgnih.gov

Alkylation: this compound can be alkylated with reagents like alkyl halides to form N-alkylated derivatives and quaternary ammonium (B1175870) salts. ontosight.ai Reductive amination is another key method for introducing alkyl groups onto one or both nitrogen atoms. rsc.orgnih.gov

Acylation: The nitrogen atoms can be acylated using acyl chlorides or other acylating agents. ontosight.airsc.org This reaction is often straightforward and proceeds in high yield, forming N-acylhexahydropyridazines. rsc.orgnih.govrsc.org These acylation reactions are fundamental in the synthesis of more complex derivatives, including those with pharmacological applications. rsc.orgsioc-journal.cn

The table below summarizes common functionalization reactions at the nitrogen atoms of the this compound scaffold.

| Reaction Type | Reagent Class | Product Type | Reference(s) |

| Alkylation | Alkyl Halides | N-Alkylhexahydropyridazines, Quaternary Salts | ontosight.ai |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Alkylhexahydropyridazines | nih.gov, rsc.org |

| Acylation | Acyl Chlorides, Acid Anhydrides | N-Acylhexahydropyridazines (Amides/Carbamates) | rsc.org, rsc.org |

| Buchwald-Hartwig Arylation | Aryl Halides + Pd Catalyst | N-Arylhexahydropyridazines | nih.gov |

The this compound ring is a recognized scaffold in medicinal chemistry, found in various bioactive compounds and approved drugs. rsc.org Its structure allows for the spatial projection of substituents in a defined three-dimensional arrangement, which is advantageous for designing molecules that can interact with biological targets. rsc.orgnih.gov

A notable example is the derivatization of aza-galacto-fagomine (AGF), a molecule containing a this compound core, to develop potential pharmacological chaperones for Krabbe disease. rsc.orgrsc.org Krabbe disease is a fatal lysosomal storage disorder caused by a deficiency of the galactocerebrosidase (GALC) enzyme. rsc.org By synthesizing a series of N-alkylated and N-acylated AGF analogues, researchers have explored how different substituents on the this compound nitrogens affect the molecule's ability to inhibit GALC. rsc.orgrsc.org

The following interactive table details some AGF derivatives and their reported inhibitory activities.

| Derivative of AGF Scaffold | Modification | Target Enzyme | Activity (Ki or IC50) | Reference(s) |

| N2-n-Butyl AGF | n-Butyl group on N2 | Galactocerebrosidase (GALC) | Potent Inhibitor | rsc.org, rsc.org |

| N2-n-Hexyl AGF | n-Hexyl group on N2 | Galactocerebrosidase (GALC) | Moderate Inhibitor | rsc.org |

| N2-n-Dodecyl AGF | n-Dodecyl group on N2 | Galactocerebrosidase (GALC) | Weak Inhibitor | rsc.org |

| N1-Butanoyl AGF | Butanoyl group on N1 | Galactocerebrosidase (GALC) | Inactive | rsc.org |

These findings demonstrate that strategic derivatization of the this compound nitrogen atoms can precisely modulate pharmacological activity. rsc.org The synthesis of such derivatives often involves enzymatic methods or conventional reactions like reductive amination and acylation. rsc.orgnih.gov

The saturated this compound ring is generally stable and does not readily undergo ring-opening or ring-contraction reactions under typical synthetic conditions. Research into ring-opening carbonyl-olefin metathesis found that a cycloadduct derived from this compound was unreactive and did not yield any ring-opened product, even under forcing conditions that were effective for other cyclic systems. rsc.org

While reactions exist where other cyclic molecules, such as donor-acceptor cyclopropanes, open and react with hydrazines to form a this compound ring, the opening of the this compound ring itself is not a commonly reported or facile process. researchgate.net The stability of the ring is a key feature of this heterocyclic system. In some cases, harsh reduction conditions applied to related pyridine systems can lead to ring cleavage, but this is not a characteristic reaction of the this compound core itself. scribd.com

The electrochemical behavior of the hydrazine moiety within the this compound ring is distinct from that of many other cyclic hydrazine derivatives. acs.org

Oxidation: Cyclic voltammetry studies on N,N'-diacylated hexahydropyridazines, specifically 1,2-dicarboethoxytetrahydro- and -hexahydropyridazine, revealed that they undergo completely irreversible oxidations at very high potentials. acs.org This indicates that the radical cation formed upon one-electron oxidation is highly unstable on the timescale of the experiment. acs.org

| Compound | Oxidation Potential (Ep) | Behavior | Reference(s) |

| 1,2-Dicarboethoxythis compound | > 2.3 V vs. SCE | Totally Irreversible | acs.org |

In contrast, other cyclic hydrazines with different structural constraints show reversible or quasi-reversible oxidation waves at significantly lower potentials (e.g., 1.26–1.48 V vs. SCE). acs.org

Chemical oxidation of N,N'-diacyl hexahydropyridazines using powerful oxidizing agents like ruthenium tetroxide (RuO4) does not target the N-N bond but rather the adjacent C-H bonds, leading to the formation of 6-oxohexahydropyridazines (lactams) and, in some cases, 3,6-dioxo derivatives. clockss.orgresearchgate.net The regioselectivity of this oxidation can be influenced by the stereochemistry of substituents on the ring. clockss.orgresearchgate.net

Reduction: The this compound ring is the fully saturated, or reduced, form of pyridazine. It can be synthesized via the reduction of less saturated precursors like dihydropyridazinones or tetrahydropyridazines. google.comresearchgate.net Common reducing agents for these transformations include lithium aluminium hydride (LiAlH4) and catalytic hydrogenation over noble metal catalysts (e.g., Pt, Pd). researchgate.netarchive.org For example, LiAlH4 can reduce the carbonyl group of a 4,5-dihydropyridazinone to yield a tetrahydropyridazine, and with excess reagent, can further reduce the system to a this compound. researchgate.net

Structure Activity Relationship Sar and Biological Activity Studies

Principles of SAR in Medicinal Chemistry